1-Phenylcycloheptane-1-carboxylic acid

HDAC Inhibitor Epigenetics Medicinal Chemistry

1-Phenylcycloheptane-1-carboxylic acid (CAS 7086-29-5) is a phenyl-substituted cycloalkane carboxylic acid comprising a cycloheptane core. It belongs to a homologous series of 1-phenylcycloalkane-1-carboxylic acids, where ring size directly modulates lipophilicity and conformational behavior.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 7086-29-5
Cat. No. B3386184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcycloheptane-1-carboxylic acid
CAS7086-29-5
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H18O2/c15-13(16)14(10-6-1-2-7-11-14)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)
InChIKeyDEFBPPYKOPTXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylcycloheptane-1-carboxylic acid (CAS 7086-29-5): A Seven-Membered Ring Building Block for HDAC Inhibitor Development


1-Phenylcycloheptane-1-carboxylic acid (CAS 7086-29-5) is a phenyl-substituted cycloalkane carboxylic acid comprising a cycloheptane core [1]. It belongs to a homologous series of 1-phenylcycloalkane-1-carboxylic acids, where ring size directly modulates lipophilicity and conformational behavior. The compound serves as a key synthetic intermediate, most notably as the precursor to N-hydroxy-1-phenylcycloheptanecarboxamide, a histone deacetylase (HDAC) inhibitor claimed in US Patent 9,783,488 [2]. Its procurement value is anchored in the quantifiable physicochemical and pharmacological differentiation that the seven-membered ring confers relative to its five- and six-membered ring analogs.

Why 1-Phenylcycloheptane-1-carboxylic acid Cannot Be Replaced by 1-Phenylcyclopentane- or 1-Phenylcyclohexane-1-carboxylic Acid in Critical Applications


Generic substitution within the 1-phenylcycloalkane-1-carboxylic acid series is scientifically inadvisable because the cycloalkane ring size directly dictates two critical molecular properties: lipophilicity and target binding affinity in derived pharmacophores [1][2]. A linear increase in XLogP3 is observed from the cyclopentyl (2.8) through cyclohexyl (3.4) to cycloheptyl (3.9) analog, which impacts membrane permeability and formulation behavior. More critically, conversion to the corresponding hydroxamic acid HDAC inhibitor reveals a greater than 7-fold improvement in HDAC4 inhibitory potency for the cycloheptyl derivative over the cyclohexyl analog, demonstrating that the seven-membered ring is not merely a spacer but a key determinant of pharmacological activity [3].

Quantitative Differentiation of 1-Phenylcycloheptane-1-carboxylic acid Against Closest Analogs


HDAC4 Inhibitory Potency: 7.2-Fold Advantage of the Cycloheptyl-Derived Hydroxamic Acid Over the Cyclohexyl Analog

Conversion of the target compound to its corresponding hydroxamic acid yields a direct inhibitor of HDAC4. In a head-to-head comparison within the same patent and assay system, N-hydroxy-1-phenylcycloheptanecarboxamide (derived from the target compound) exhibited an IC50 of 6,900 nM against HDAC4, whereas the six-membered ring analog N-hydroxy-1-phenylcyclohexylcarboxamide required concentrations exceeding 50,000 nM to achieve inhibition [1][2]. This represents a greater than 7.2-fold potency enhancement conferred exclusively by the cycloheptane ring.

HDAC Inhibitor Epigenetics Medicinal Chemistry

Computed Lipophilicity Gradient Across Phenylcycloalkane Carboxylic Acid Homologs

The XLogP3 values computed by PubChem reveal a clear and incremental increase in lipophilicity with expanding ring size, establishing a quantitative structure-property relationship. The target compound (XLogP3 = 3.9) is significantly more lipophilic than its cyclohexyl (XLogP3 = 3.4) and cyclopentyl (XLogP3 = 2.8) counterparts [1]. This trend is class-wide, driven by the increasing non-polar surface area of the cycloalkane ring.

Physicochemical Properties Lipophilicity ADME

Distinct Conformational Behavior in Neophyl Rearrangement: Ring-Size Effects Documented for the 1-Phenylcycloheptyl System

A seminal study by Wilt et al. (1966) on ring-size effects in the neophyl rearrangement directly compared the 1-phenylcycloheptylcarbinyl system with its cyclohexyl analog. The investigation of cationic, radical, and carbenic rearrangements showed a close correspondence but also identified distinct steric and conformational features unique to the seven-membered ring, including increased steric hindrance at the carbonyl group, which impeded certain standard reductions (e.g., Clemmensen, Huang-Minlon) [1]. This indicates that the cycloheptane ring imposes synthetically meaningful steric constraints not present in smaller-ring analogs.

Reaction Mechanism Conformational Analysis Physical Organic Chemistry

Commercial Availability and Purity Specifications Across Vendors for Procurement Assessment

The target compound is commercially available from multiple reputable suppliers with a standard purity specification of 95% . This is comparable to the availability of 1-phenylcyclohexane-1-carboxylic acid (also typically 95%) but the cycloheptyl compound is offered by fewer vendors, indicating a more specialized supply landscape . The compound is classified as a versatile small molecule scaffold for research purposes .

Chemical Procurement Quality Control Sourcing

High-Value Application Scenarios for 1-Phenylcycloheptane-1-carboxylic acid Based on Evidenced Differentiation


Medicinal Chemistry: Synthesis of Selective Class IIa HDAC Inhibitors

Researchers developing HDAC4-selective inhibitors should procure this compound as the immediate precursor to N-hydroxy-1-phenylcycloheptanecarboxamide, which demonstrates a >7-fold potency advantage (IC50 6.9 μM) over the cyclohexyl analog (IC50 >50 μM) [1]. This potency gain is directly attributable to the seven-membered ring and cannot be achieved with the more common cyclohexane building block.

ADME Optimization: Exploiting the Extended Lipophilicity Range

In lead optimization campaigns requiring fine-tuned lipophilicity, the target compound (XLogP3 = 3.9) provides an additional increment of +0.5 logP units over the cyclohexyl analog (XLogP3 = 3.4) without introducing additional heteroatoms or chiral centers, enabling cleaner SAR interpretation for membrane permeability and metabolic stability studies [2].

Conformational Restriction in Pharmacophore Design

The cycloheptane ring imposes distinct conformational constraints compared to cyclohexane, as documented by the differential reactivity in neophyl rearrangement studies [3]. This can be exploited in structure-based drug design to access novel binding conformations not available to five- or six-membered ring scaffolds, making this compound a strategic choice for scaffold-hopping exercises.

Process Chemistry: Specialized Ring-Expansion Intermediates

For synthetic chemists developing scalable routes to aryl-cycloheptene or aryl-cycloheptane containing targets, this compound represents a foundational building block. Its commercial availability at 95% purity from multiple vendors enables early-stage development without the need for custom synthesis of the seven-membered core, accelerating project timelines .

Quote Request

Request a Quote for 1-Phenylcycloheptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.